molecular formula C17H16ClNO B5067465 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one

1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one

Cat. No. B5067465
M. Wt: 285.8 g/mol
InChI Key: PBBJLBGSQRLMMS-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one, commonly known as Clomiphene, is a non-steroidal fertility drug used to treat ovulatory dysfunction in women. It is also used in men to treat low testosterone levels. Clomiphene works by blocking estrogen receptors in the hypothalamus, which stimulates the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. This, in turn, triggers ovulation in women and increases testosterone production in men.

Mechanism of Action

Clomiphene works by blocking estrogen receptors in the hypothalamus. This leads to an increase in the production of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one and LH from the pituitary gland, which stimulates the ovaries to produce mature eggs in women and increases testosterone production in men.
Biochemical and Physiological Effects
Clomiphene has been shown to have a number of biochemical and physiological effects. In women, it induces ovulation and increases the number of mature eggs produced. In men, it increases testosterone production and improves sperm count and motility. Clomiphene has also been shown to increase the levels of certain hormones, such as estradiol and progesterone, in both men and women.

Advantages and Limitations for Lab Experiments

Clomiphene has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a reliable tool for studying ovulation and testosterone production. It is also relatively inexpensive and widely available. However, Clomiphene has some limitations in lab experiments. It can have variable effects on different individuals, and its use can be associated with side effects such as hot flashes, mood changes, and abdominal discomfort.

Future Directions

There are several future directions for research on Clomiphene. One area of interest is its potential use in treating male infertility. Studies have shown that Clomiphene can increase testosterone production and improve sperm count and motility in men with low testosterone levels. Another area of interest is its potential use in treating polycystic ovary syndrome (PCOS) in women. PCOS is a common cause of infertility in women, and Clomiphene has been shown to be effective in inducing ovulation in women with PCOS. Finally, there is interest in exploring the use of Clomiphene in combination with other drugs for the treatment of infertility.

Synthesis Methods

Clomiphene is synthesized from 4-chlorobenzaldehyde and 4-methylbenzylamine through a series of chemical reactions. The first step involves the condensation of 4-chlorobenzaldehyde with 4-methylbenzylamine to form the intermediate 4-chloro-N-(4-methylbenzylidene)aniline. This intermediate is then reacted with ethyl acetoacetate and sodium ethoxide to form the final product, Clomiphene.

Scientific Research Applications

Clomiphene has been extensively studied for its use in treating ovulatory dysfunction in women. It has been shown to be effective in inducing ovulation in up to 80% of women with ovulatory dysfunction. Clomiphene is also used in men with low testosterone levels, where it has been shown to increase testosterone production and improve fertility.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-[(4-methylphenyl)methylamino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-13-2-4-14(5-3-13)12-19-11-10-17(20)15-6-8-16(18)9-7-15/h2-11,19H,12H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBJLBGSQRLMMS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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